molecular formula C15H17N3O3 B2565504 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034400-07-0

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2565504
CAS No.: 2034400-07-0
M. Wt: 287.319
InChI Key: VBARCMMTRNHSLC-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the ethanone and methoxyphenoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenoxy)ethanone
  • 1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-hydroxyphenoxy)ethanone

Uniqueness

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group. This structural uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-4-2-3-5-14(13)21-11-15(19)17-8-9-18-12(10-17)6-7-16-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARCMMTRNHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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